

physicochemical properties of 2,4-Bis(phenylsulfonyl)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Bis(phenylsulfonyl)phenol

Cat. No.: B170072

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2,4-Bis(phenylsulfonyl)phenol**

Executive Summary

This technical guide provides a comprehensive analysis of **2,4-Bis(phenylsulfonyl)phenol** (CAS No. 177325-75-6), a compound of significant industrial and research interest. Primarily known as a color developer in thermal paper production, its unique molecular architecture also positions it as a versatile intermediate in organic synthesis and a potential alternative to Bisphenol A (BPA).^{[1][2]} This document synthesizes available data on its core physicochemical properties, solubility, acidity, and spectroscopic characteristics. Furthermore, it outlines standardized analytical methodologies for its characterization and provides insights into its synthesis and key applications, offering a critical resource for researchers, chemists, and professionals in drug development and materials science.

Introduction

2,4-Bis(phenylsulfonyl)phenol, also known as DBSP, is a white crystalline powder with the molecular formula C₁₈H₁₄O₅S₂.^[3] Its structure is characterized by a central phenol ring substituted with two phenylsulfonyl groups at the 2 and 4 positions. This substitution pattern imparts a unique combination of thermal stability, reactivity, and acidity, making it highly effective in its primary commercial role as a high-purity developer for leuco dyes in thermal printing applications.^{[2][4]}

Beyond its use in thermal paper, the compound's reactive phenolic hydroxyl group and robust sulfone linkages make it a valuable building block in the synthesis of specialized polymers, pharmaceuticals, and agrochemicals.[4][5][6] Its structural relation to bisphenols has also led to its investigation as a BPA substitute in the manufacturing of polymers and plastics.[1] This guide aims to provide an in-depth understanding of the fundamental chemical and physical properties that underpin these diverse applications.

Chemical Structure and Identity

The molecular structure of **2,4-Bis(phenylsulfonyl)phenol** is fundamental to its properties. The central phenolic ring is activated by the hydroxyl group, while the two bulky, electron-withdrawing phenylsulfonyl (-SO₂Ph) groups significantly influence its acidity, solubility, and thermal stability.

Caption: Chemical Structure of **2,4-Bis(phenylsulfonyl)phenol**.

Core Physicochemical Properties

The key physicochemical properties of **2,4-Bis(phenylsulfonyl)phenol** are summarized below. These values, compiled from various chemical suppliers and databases, highlight its nature as a high-melting, thermally stable solid.

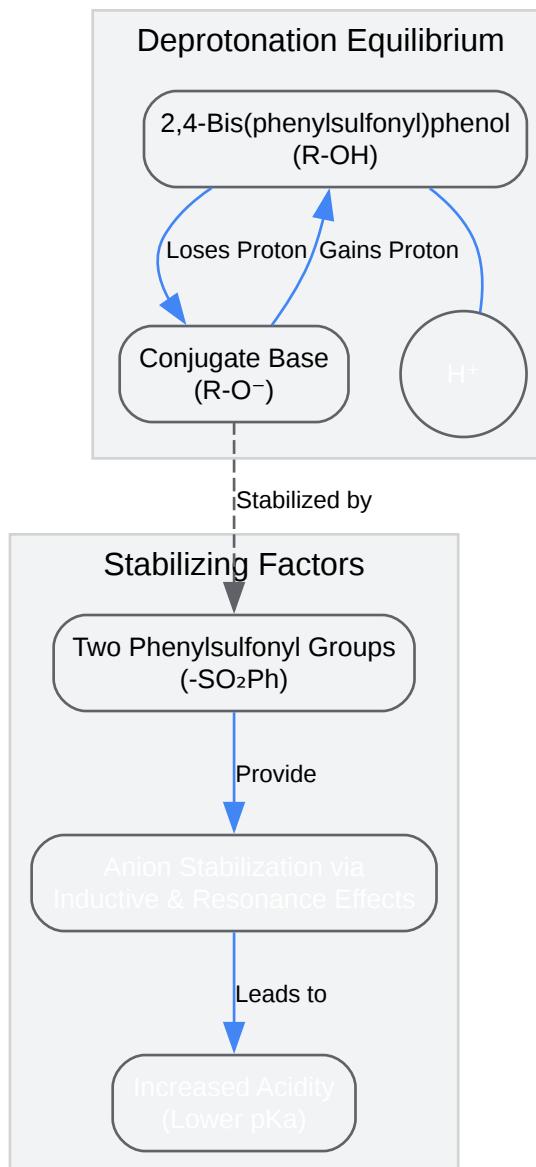
Property	Value	Source(s)
CAS Number	177325-75-6	[4][7][8][9]
Molecular Formula	C ₁₈ H ₁₄ O ₅ S ₂	[3][7][9][10]
Molecular Weight	374.43 g/mol	[7][9][10][11]
Appearance	White to off-white crystalline powder	[3][4][5][7]
Melting Point	155 - 160 °C	[7][8][9][12]
Boiling Point	~631.4 °C at 760 mmHg	[1][8][9]
Density	~1.4 g/cm ³	[9]
Flash Point	~335.6 °C	[9]
Purity (Typical)	≥98.5% (HPLC)	[7][12]

The high melting and boiling points are indicative of strong intermolecular forces and significant thermal stability, which is a critical attribute for its application in thermal paper manufacturing processes.

Solubility and Partitioning Behavior

The solubility profile of a compound is crucial for its application in synthesis, formulation, and biological systems.

- Solubility: **2,4-Bis(phenylsulfonyl)phenol** is reported to be insoluble in water but soluble in various organic solvents.[5][6] This behavior is consistent with its large, predominantly nonpolar structure, which features two phenyl rings and a phenol core, offsetting the polarity of the sulfone and hydroxyl groups.
- Octanol-Water Partition Coefficient (LogP): A predicted LogP value of 4.07 has been reported.[9] This high value indicates strong lipophilicity, suggesting that the molecule will preferentially partition into lipid-rich environments over aqueous ones. For drug development professionals, a LogP in this range suggests good potential for membrane permeability, but it


may also be associated with challenges such as poor aqueous solubility and potential for non-specific binding.

Acidity and Reactivity

The acidity of the phenolic proton is a key feature of the molecule's reactivity, particularly in its role as a color developer.

- Predicted pKa: The predicted pKa of the hydroxyl proton is approximately 4.17.^[1] While this is a computational estimate, it suggests a significantly higher acidity compared to phenol itself ($pKa \approx 10$). This increased acidity is a direct consequence of the powerful electron-withdrawing inductive and resonance effects of the two phenylsulfonyl groups, which stabilize the resulting phenoxide anion.

Influence of Sulfonyl Groups on Phenolic Acidity

[Click to download full resolution via product page](#)

Caption: Influence of electron-withdrawing groups on acidity.

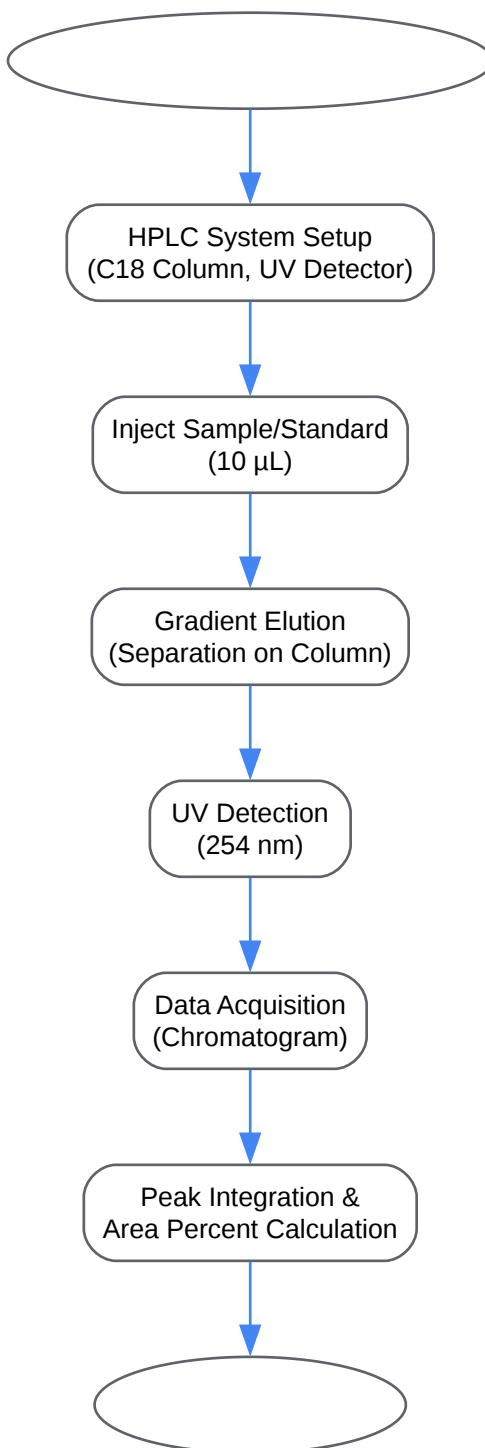
This enhanced acidity is critical for its function as a developer in thermal paper, where it acts as a proton donor to the leuco dye, causing a chemical transformation that results in color formation upon heating.

Spectroscopic Profile (Anticipated)

While specific, authenticated spectra for **2,4-Bis(phenylsulfonyl)phenol** are not widely published, its structure allows for the prediction of key characteristic signals. Researchers should use the following as a guide and confirm with experimental data.

- ^1H NMR: The spectrum should show complex multiplets in the aromatic region (~7.0-8.5 ppm) corresponding to the protons on the three distinct phenyl rings. A downfield, broad singlet corresponding to the acidic phenolic -OH proton would also be expected, the chemical shift of which would be sensitive to solvent and concentration.
- ^{13}C NMR: The spectrum would display numerous signals in the aromatic region (approx. 110-160 ppm). The carbon atom attached to the hydroxyl group would be shifted downfield, and the carbons bonded to the sulfonyl groups would also show characteristic shifts.
- Infrared (IR) Spectroscopy: Key vibrational bands would include a broad absorption for the O-H stretch (~3200-3500 cm^{-1}), characteristic C-H stretches for the aromatic rings (~3000-3100 cm^{-1}), and strong, sharp absorptions corresponding to the asymmetric and symmetric S=O stretching of the sulfonyl groups (~1300-1350 cm^{-1} and ~1150-1180 cm^{-1} , respectively).[13]

Analytical Methodologies

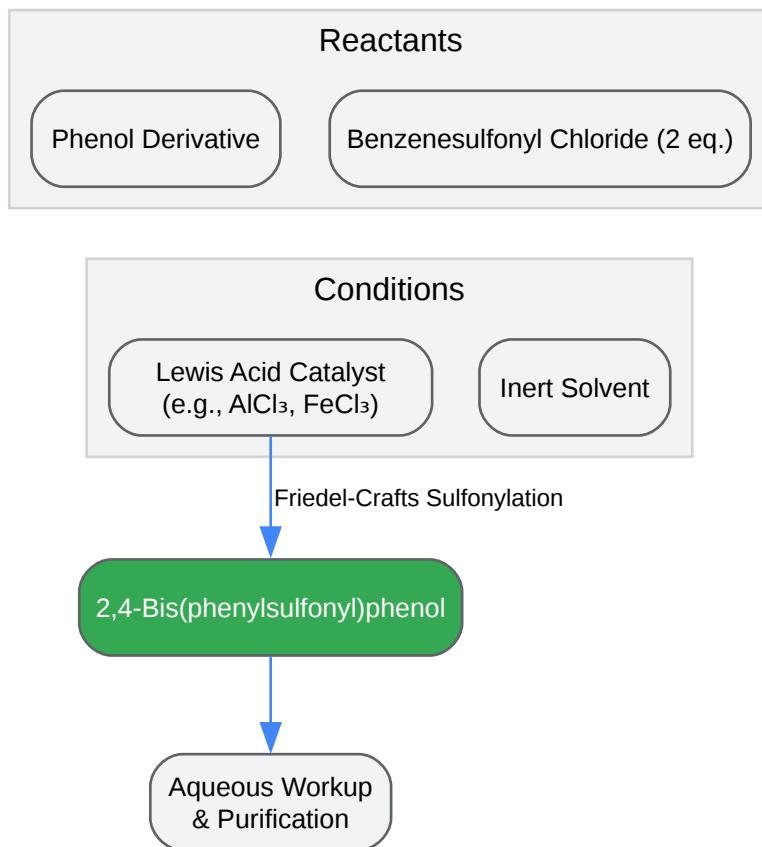

The purity and identity of **2,4-Bis(phenylsulfonyl)phenol** are typically confirmed using High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is a representative method for quality control and purity analysis.

- Instrumentation: HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size), and an autosampler.
- Mobile Phase Preparation:
 - Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
 - Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
 - Filter and degas both solvents prior to use.

- Standard Preparation: Accurately weigh ~10 mg of **2,4-Bis(phenylsulfonyl)phenol** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a stock solution of 100 µg/mL. Prepare a series of dilutions for linearity assessment.
- Sample Preparation: Prepare the sample to be tested in the same manner as the standard to a final concentration of approximately 100 µg/mL.
- Chromatographic Conditions:
 - Column: C18, 4.6 mm x 250 mm, 5 µm.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Detector Wavelength: 254 nm.
 - Column Temperature: 30 °C.
- Gradient Program:
 - 0-5 min: 50% B
 - 5-25 min: 50% to 95% B
 - 25-30 min: Hold at 95% B
 - 30-31 min: 95% to 50% B
 - 31-35 min: Hold at 50% B (re-equilibration).
- Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.



[Click to download full resolution via product page](#)

Caption: General workflow for HPLC purity analysis.

Synthesis Outline

The synthesis of **2,4-Bis(phenylsulfonyl)phenol** likely proceeds via a Friedel-Crafts-type reaction involving the sulfonation of a phenol precursor. A plausible pathway involves the reaction of phenol or a related precursor with benzenesulfonyl chloride in the presence of a Lewis acid catalyst.

[Click to download full resolution via product page](#)

Caption: Plausible high-level synthetic pathway.

Achieving high purity ($\geq 99.0\%$) requires precise control over reaction conditions to ensure di-substitution at the desired 2 and 4 positions and to minimize side products.[\[2\]](#)

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2,4-Bis(phenylsulfonyl)phenol** presents the following hazards:[\[11\]](#)

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

Recommended Handling Procedures: Researchers and laboratory personnel should handle this compound in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and direct contact with skin and eyes.[11]

Applications in Research and Development

The physicochemical properties of **2,4-Bis(phenylsulfonyl)phenol** make it a compound of interest in several research areas:

- **Synthetic Intermediate:** Its structure serves as a scaffold for creating more complex molecules. The phenolic hydroxyl can be functionalized, and the aromatic rings can undergo further substitution, making it a key intermediate for potential pharmaceuticals and agrochemicals.[2][5]
- **Materials Science:** It is used as a crosslinking agent in the production of polymers and resins and as a flame-retardant additive, where its high thermal stability is an asset.[6] Its use can enhance the durability and stability of coatings and other materials.[5]
- **BPA Alternative:** Due to growing health concerns surrounding Bisphenol A, there is a significant research effort to find safer alternatives. With its phenolic structure, **2,4-Bis(phenylsulfonyl)phenol** is explored as a component in the production of polymers and plastics, serving as a potential substitute for BPA in applications like food packaging and thermal paper.[1]

Conclusion

2,4-Bis(phenylsulfonyl)phenol is a multifunctional compound whose value is derived from a unique set of physicochemical properties. Its high thermal stability, well-defined melting point, and specific reactivity profile make it an exemplary color developer for thermal paper. For researchers, its lipophilic nature, significant acidity, and versatile structure present numerous opportunities in the development of novel polymers, specialty chemicals, and as a potential replacement for compounds of toxicological concern like BPA. A thorough understanding of the properties detailed in this guide is essential for leveraging its full potential in both industrial and academic settings.

References

- Exploring **2,4-Bis(phenylsulfonyl)phenol**: Properties and Applications. (n.d.). Vertex AI Search.
- **2,4-Bis(phenylsulfonyl)phenol**. (n.d.). Xiangyang Extenda Biotech Co.,Ltd.
- Exploring the Chemical Synthesis and Industrial Applications of **2,4-Bis(phenylsulfonyl)phenol**. (n.d.). Vertex AI Search.
- Introducing **2,4-Bis(phenylsulfonyl)phenol**: A Versatile Compound for Diverse Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Good Price CAS:177325-75-6 | **2,4-Bis(phenylsulfonyl)phenol** | Color developing agent for Sale. (n.d.). ALFA CHEMICAL.
- CAS:177325-75-6 **2,4-Bis(phenylsulfonyl)phenol** manufacturer. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- **2,4-Bis(phenylsulfonyl)phenol** 177325-75-6. (n.d.). TCI AMERICA.
- **2,4-Bis(phenylsulfonyl)phenol** | 177325-75-6. (n.d.). ChemicalBook.
- **2,4-Bis(phenylsulfonyl)phenol** | CAS#:177325-75-6. (n.d.). Chemsoc.
- Cas 177325-75-6, **2,4-Bis(phenylsulfonyl)phenol**. (n.d.). LookChem.
- **2,4-bis(phenylsulfonyl)phenol** cas 177325-75-6. (n.d.). SincereChemical.
- **2,4-Bis(phenylsulfonyl)phenol**. (n.d.). PubChem.
- **2,4-Bis(phenylsulfonyl)phenol**: Your Key to Advanced Thermal Paper and Synthesis. (2025). Vertex AI Search.
- **2,4-Bis(phenylsulfonyl)phenol**. (n.d.). Oakwood Chemical.
- FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. (2015). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. nbinno.com [nbinno.com]

- 5. nbino.com [nbino.com]
- 6. nbino.com [nbino.com]
- 7. 2,4-Bis(phenylsulfonyl)phenol [extendabio.com]
- 8. alfa-chemical.com [alfa-chemical.com]
- 9. 2,4-Bis(phenylsulfonyl)phenol | CAS#:177325-75-6 | Chemsoc [chemsoc.com]
- 10. 2,4-Bis(phenylsulfonyl)phenol [oakwoodchemical.com]
- 11. 2,4-Bis(phenylsulfonyl)phenol | C18H14O5S2 | CID 9951483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,4-Bis(phenylsulfonyl)phenol | 177325-75-6 | TCI AMERICA [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physicochemical properties of 2,4-Bis(phenylsulfonyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170072#physicochemical-properties-of-2-4-bis-phenylsulfonyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com